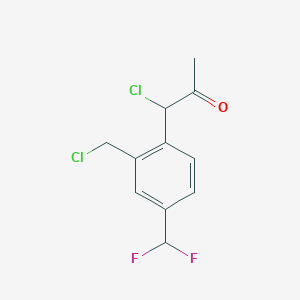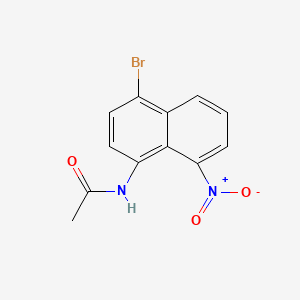
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 It is a derivative of naphthalene, characterized by the presence of a bromine atom and a nitro group on the naphthalene ring, along with an acetamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-bromo-5-nitronaphthalen-4-yl)acetamide typically involves the bromination and nitration of naphthalene, followed by the introduction of the acetamide group. One common method includes:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated naphthalene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamidation: The resulting bromonitronaphthalene is reacted with acetic anhydride and a base such as pyridine to form N-(1-bromo-5-nitronaphthalen-4-yl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of N-(1-azido-5-nitronaphthalen-4-yl)acetamide or N-(1-thiocyanato-5-nitronaphthalen-4-yl)acetamide.
Reduction: Formation of N-(1-bromo-5-aminonaphthalen-4-yl)acetamide.
Oxidation: Formation of N-(1-bromo-5-nitronaphthalen-4-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its unique structural features.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism by which N-(1-bromo-5-nitronaphthalen-4-yl)acetamide exerts its effects depends on its specific application. For instance:
Antimicrobial Action: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Action: It could induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide: Unique due to the presence of both bromine and nitro groups on the naphthalene ring.
N-(1-bromo-5-aminonaphthalen-4-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-chloro-5-nitronaphthalen-4-yl)acetamide: Similar but with a chlorine atom instead of bromine.
Uniqueness
N-(1-bromo-5-nitronaphthalen-4-yl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C12H9BrN2O3 |
|---|---|
Molekulargewicht |
309.11 g/mol |
IUPAC-Name |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI-Schlüssel |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


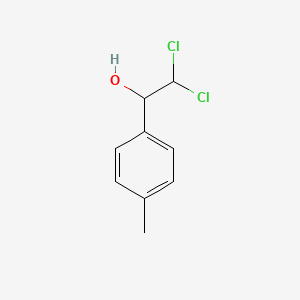
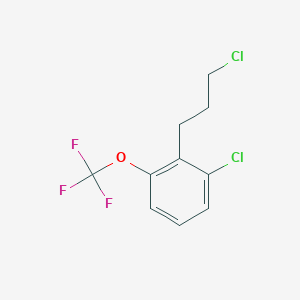
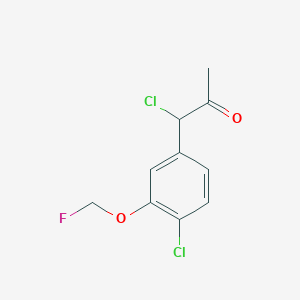
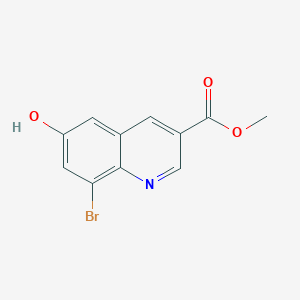


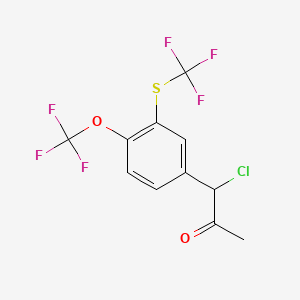

![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
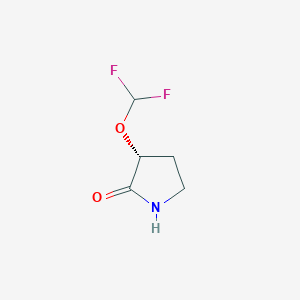
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

